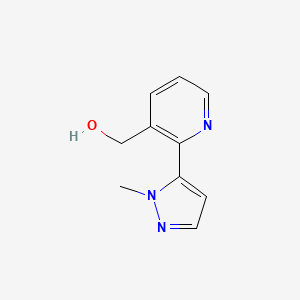
(2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol
Cat. No. B8324932
M. Wt: 189.21 g/mol
InChI Key: MFHUEEJBGOEVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012450B2
Procedure details


To a mixture of 3-((tert-butyldimethylsilyloxy)methyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine and 3-((tert-butyldimethylsilyloxy)methyl)-2-(1-methyl-1H-pyrazol-3-yl)pyridine (420 mg, 1.38 mmol) in MeOH (20 mL) was added HCl (4 N, 2.0 mL). The mixture was stirred at rt for 1 h, concentrated, and diluted with EtOAc (50 mL) and NaHCO3(sat) solution (10 mL). The layers were separated and aqueous layer was extracted with EtOAc three times. The combined organic layers were dried over Na2SO4, concentrated, and purified on silica gel using EtOAc as eluent to give (2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol (187 mg, 72%) and (2-(1-methyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol (55 mg, 21%) as white solids. Data for 2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol: 1H NMR (400 MHz; CDCl3) 8.58 (d, 1H), 7.91 (d, 1H), 7.46 (s, 1H), 7.30 (dd, 1H), 6.36 (s, 1H), 4.62 (d, 2H), 3.83 (s, 3H), 2.1 (t, 1H). LRMS (M+H+) m/z 190.1; data for (2-(1-methyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol: 1H NMR (400 MHz; CDCl3) 8.60 (d, 1H), 7.70 (d, 1H), 7.47 (s, 1H), 7.22 (dd, 1H), 6.99 (s, 1H), 5.91 (t, 1H), 4.68 (d, 2H), 4.01 (s, 3H). LRMS (M+H+) m/z 190.1
Name
3-((tert-butyldimethylsilyloxy)methyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-((tert-butyldimethylsilyloxy)methyl)-2-(1-methyl-1H-pyrazol-3-yl)pyridine
Quantity
420 mg
Type
reactant
Reaction Step One



Yield
72%

Yield
21%
Identifiers


|
REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[C:11]([C:16]2[N:20]([CH3:21])[N:19]=[CH:18][CH:17]=2)=[N:12][CH:13]=[CH:14][CH:15]=1)(C(C)(C)C)(C)C.[Si](OC[C:31]1[C:32]([C:37]2[CH:41]=[CH:40][N:39]([CH3:42])[N:38]=2)=[N:33][CH:34]=[CH:35][CH:36]=1)(C(C)(C)C)(C)C.Cl>CO>[CH3:21][N:20]1[C:16]([C:11]2[C:10]([CH2:9][OH:8])=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:17][CH:18]=[N:19]1.[CH3:42][N:39]1[CH:40]=[CH:41][C:37]([C:32]2[CH:31]=[CH:36][C:35]([CH2:9][OH:8])=[CH:34][N:33]=2)=[N:38]1
|
Inputs


Step One
|
Name
|
3-((tert-butyldimethylsilyloxy)methyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1C(=NC=CC1)C1=CC=NN1C
|
|
Name
|
3-((tert-butyldimethylsilyloxy)methyl)-2-(1-methyl-1H-pyrazol-3-yl)pyridine
|
|
Quantity
|
420 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1C(=NC=CC1)C1=NN(C=C1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at rt for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (50 mL) and NaHCO3(sat) solution (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer was extracted with EtOAc three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on silica gel
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC=C1C1=NC=CC=C1CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 187 mg | |
| YIELD: PERCENTYIELD | 72% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C=C1)C1=NC=C(C=C1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 mg | |
| YIELD: PERCENTYIELD | 21% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
